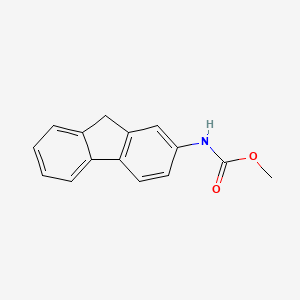
2-Fluorenecarbamic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is a chemical compound with the molecular formula C15H13NO2 It is a derivative of carbamic acid and features a fluorenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-2-yl)carbamic acid methyl ester typically involves the reaction of 9H-fluoren-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for N-(9H-Fluoren-2-yl)carbamic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-Fluoren-2-yl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluoren-2-ylmethanol
Substitution: Various substituted fluorenyl derivatives
Aplicaciones Científicas De Investigación
N-(9H-Fluoren-2-yl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(9H-Fluoren-2-yl)carbamic acid methyl ester involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, making it useful in studying DNA-binding interactions. Additionally, the ester group can undergo hydrolysis to release the active fluorenylamine, which can interact with proteins and enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(9H-Fluoren-9-ylmethoxy)carbonyl derivatives: These compounds also feature a fluorenyl group but differ in the functional groups attached to the nitrogen atom.
Fluorenylmethyl carbamates: Similar structure but with different substituents on the carbamate group.
Uniqueness
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is unique due to its specific combination of the fluorenyl group and the carbamic acid ester
Propiedades
Número CAS |
60550-85-8 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
Clave InChI |
KMSUWWHYYOFHDI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















